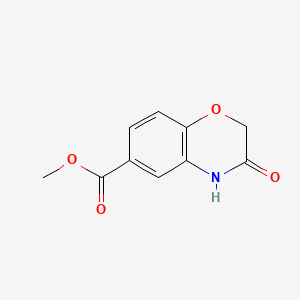

1-Piperazineacetamide, N-butyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

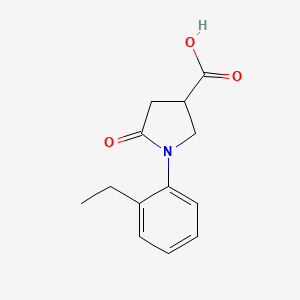

The synthesis of piperazine derivatives has been a subject of interest due to their potential therapeutic applications. In one study, a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and characterized using 1H NMR, 13C NMR, and elemental analysis . Another research effort reported the synthesis of N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives through a Ugi four-component reaction, which is a straightforward method that allows for the rapid generation of diverse compounds . Additionally, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, was described using a multi-step process starting from 2,6-dichloro-nitrobenzene and piperazine, with a total yield of 48.2% . The studies collectively highlight the versatility of piperazine as a building block for creating compounds with potential biological activities.

Molecular Structure Analysis

The molecular structures of the synthesized piperazine derivatives were confirmed through various spectroscopic techniques. In the case of the antitumor piperazine acetamides, 1H NMR and 13C NMR spectroscopy were employed to ascertain the chemical structure . Similarly, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed by IR and 1H-NMR, ensuring the correct synthesis of the desired pharmaceutical intermediate . These analyses are crucial for verifying the identity and purity of the synthesized compounds before they are evaluated for biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives are complex and require careful optimization. For instance, the alkylation, acidulation, and reduction of the nitro group are critical steps in the synthesis of 1-(2,3-dichlorophenyl)piperazine, and the paper discusses the factors influencing these reactions . The Ugi reaction used to synthesize the BACE1 inhibitors is another example of a multi-component reaction that can yield a diverse array of products, demonstrating the chemical versatility of piperazine-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The antitumor activity of the synthesized N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides was evaluated in vitro, with some compounds showing potent antiproliferative activity against cancer cell lines . The BACE1 inhibitory activity of the synthesized N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives was also examined, with one compound demonstrating superior inhibition due to favorable hydrogen bonding interactions with the enzyme's active site . These studies underscore the importance of understanding the physical and chemical properties of piperazine derivatives to harness their biological potential.

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Research

1-Piperazineacetamide, N-butyl- and its derivatives have been studied for their potential in Alzheimer's disease research. A study by Çelik et al. (2020) evaluated derivatives for inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are important in reducing Alzheimer’s disease symptoms.

Antimicrobial Activity

Research by Rao et al. (2019) focused on N-2-benzothiazolyl-4-(arylsulfonyl)-1-piperazineacetamides/propanamides and their in vitro antimicrobial activities against various bacterial strains and Candida albicans, showcasing the potential antimicrobial properties of piperazineacetamide derivatives.

Antitumor Activity

Studies like the one by Wu et al. (2017) have demonstrated the antitumor activities of N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides. This research highlighted the potential of these compounds in inhibiting cancer cell proliferation.

Sensor Development

The study by Atta et al. (2016) used 1-butyl-1-methyl-piperidinium, a related piperazine compound, to create a sensor platform for the detection of neurotransmitters and paracetamol, indicating the applicability of piperazine derivatives in sensor technology.

Medicinal Chemistry

Brito et al. (2018) in their study, “Piperazine derivatives with central pharmacological activity used as therapeutic tools”, highlighted the central pharmacological activity of many piperazine derivatives, including their roles as antipsychotic, antidepressant, and anxiolytic agents, demonstrating the wide range of therapeutic applications for piperazine-based compounds.

Drug-Drug Interaction Studies

The research by An et al. (2013) on ABT-384, a compound containing 1-piperazineacetamide, explored its interactions with ketoconazole, showcasing the importance of understanding drug-drug interactions in the development of new pharmaceuticals.

Therapeutic Agent Research

A review by Rathi et al. (2016) on piperazine derivatives in patents, including those with 1-piperazineacetamide structures, covered a wide range of therapeutic uses, from anticancer to anti-inflammatory applications.

Wirkmechanismus

Target of Action

Similar compounds have been shown to have antitumor activities, suggesting potential targets within cancer cells .

Mode of Action

It’s worth noting that compounds with similar structures have been found to induce cell apoptosis and cause g1-phase arrest in the cell division cycle .

Biochemical Pathways

The induction of apoptosis and cell cycle arrest suggests that it may interfere with pathways related to cell growth and division .

Pharmacokinetics

The compound’s molecular weight is 199.29 , which is within the range generally favorable for oral bioavailability.

Result of Action

N-butyl-2-piperazin-1-ylacetamide has been found to show potent antiproliferative activity against certain cancer cell lines . This suggests that the compound’s action results in the inhibition of cell growth and division.

Eigenschaften

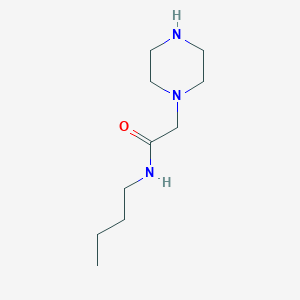

IUPAC Name |

N-butyl-2-piperazin-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-2-3-4-12-10(14)9-13-7-5-11-6-8-13/h11H,2-9H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMUJPPKLVSAAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368937 |

Source

|

| Record name | 1-Piperazineacetamide, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperazineacetamide, N-butyl- | |

CAS RN |

89433-46-5 |

Source

|

| Record name | 1-Piperazineacetamide, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.